1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution at the Pyrazole Ring: The pyrazole core is then functionalized by introducing the difluorobutane-1,3-dione group. This can be achieved through various substitution reactions, such as nucleophilic substitution or electrophilic substitution.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production process is optimized to minimize by-products and ensure the safety of the workers involved.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the difluorobutane-1,3-dione moiety is further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the difluorobutane-1,3-dione group, leading to the formation of hydroxyl groups or other reduced derivatives.
Substitution: Substitution reactions can occur at the pyrazole ring, where various functional groups can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and halides are used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and hydroxyl derivatives.
Substitution Products: Various substituted pyrazoles with different functional groups.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound has shown potential in medicinal chemistry, with studies exploring its antileishmanial and antimalarial activities.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-boronic acid: A related pyrazole derivative with a boronic acid group.
4,4-Difluorobutane-1,3-dione: The difluorobutane-1,3-dione moiety without the pyrazole ring.
This comprehensive overview highlights the significance of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-4,4-difluorobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c1-5-6(4-12-13(5)2)7(14)3-8(15)9(10)11/h4,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXIFTADKAJPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)CC(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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